

Synthesis Protocol for 6-Chloro-3-nitropyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Chloro-3-nitropyridine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of **6-Chloro-3-nitropyridine-2-carboxylic acid**, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic route commencing with the nitration of 2,6-dichloropyridine, followed by a selective cyanation and subsequent hydrolysis.

Chemical Properties and Data

Property	Value
IUPAC Name	6-Chloro-3-nitropyridine-2-carboxylic acid
Molecular Formula	C ₆ H ₃ ClN ₂ O ₄
Molecular Weight	202.55 g/mol
CAS Number	1204400-58-7
Appearance	Expected to be a solid
Solubility	Expected to be soluble in organic solvents

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

This initial step involves the nitration of 2,6-dichloropyridine. Several methods have been reported for this transformation.^{[1][2][3]} The following protocol is adapted from established procedures.^{[1][3]}

Materials:

- 2,6-Dichloropyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3) or Potassium Nitrate (KNO_3)
- Ice
- Deionized Water
- Round-bottom flask
- Stirring apparatus
- Heating mantle
- Buchner funnel and flask

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.
- Cool the sulfuric acid in an ice bath and slowly add 2,6-dichloropyridine to the stirred acid.
- To this mixture, slowly add fuming nitric acid or potassium nitrate portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-120 °C. The specific temperature and reaction time will depend on the nitrating agent used. For example, one procedure suggests heating to 65 °C for 2 hours

when using fuming nitric acid, while another using potassium nitrate indicates heating at 120 °C for 10 hours.^[3] A patent suggests a reaction at 110-120 °C for 30 hours.^[1]

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.
- A precipitate of 2,6-dichloro-3-nitropyridine will form.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the filter cake with cold deionized water until the washings are neutral.
- Dry the product under vacuum to yield 2,6-dichloro-3-nitropyridine.

Quantitative Data for Step 1 (Example):

Reactant/ Product	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Yield (%)	Purity (%)	Melting Point (°C)
2,6-Dichloropyridine	147.99	29.6	0.2	-	-	-
Nitric Acid (30%)	63.01	42.0	0.2	-	-	-
2,6-Dichloro-3-nitropyridine	192.99	31.6	0.164	82.0	98.3	58-61
Data adapted from a representative patent. [1]						

Step 2: Synthesis of 6-Chloro-3-nitropyridine-2-carboxylic acid

This step involves a two-part process: the selective cyanation of 2,6-dichloro-3-nitropyridine at the 2-position, followed by the hydrolysis of the resulting nitrile to the carboxylic acid. The chloro group at the 2-position is more activated towards nucleophilic substitution due to the electron-withdrawing nitro group at the 3-position.

Part A: Synthesis of 6-Chloro-3-nitro-2-pyridinecarbonitrile

This procedure is adapted from a known method for the cyanation of 2,6-dichloro-3-nitropyridine.[\[4\]](#)

Materials:

- 2,6-Dichloro-3-nitropyridine
- Cuprous(I) Cyanide (CuCN)
- N-Methylpyrrolidone (NMP)
- Toluene
- Ethyl acetate
- Ice
- Deionized Water
- Round-bottom flask
- Stirring apparatus
- Heating mantle
- Separatory funnel

Procedure:

- In a round-bottom flask, combine 2,6-dichloro-3-nitropyridine and cuprous(I) cyanide in N-methylpyrrolidone.
- Heat the reaction mixture to 180 °C and maintain for approximately 15 minutes.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and pour it into ice water with stirring.
- Extract the aqueous layer with hot toluene and then with ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.

- The crude product can be purified by trituration with ether or by column chromatography to yield 6-chloro-3-nitro-2-pyridinecarbonitrile.[4]

Part B: Hydrolysis of 6-Chloro-3-nitro-2-pyridinecarbonitrile

This is a general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.[5]
[6]

Materials:

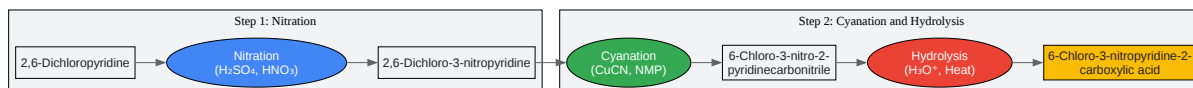
- 6-Chloro-3-nitro-2-pyridinecarbonitrile
- Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Round-bottom flask with reflux condenser
- Heating mantle
- Stirring apparatus

Procedure:

- Place the 6-chloro-3-nitro-2-pyridinecarbonitrile in a round-bottom flask.
- Add a dilute solution of a strong acid, such as hydrochloric acid or sulfuric acid.
- Heat the mixture under reflux with stirring. The reaction time will vary depending on the substrate and reaction conditions.
- Monitor the reaction by TLC until the starting nitrile is consumed.
- Upon completion, cool the reaction mixture. The carboxylic acid may precipitate upon cooling.
- If necessary, adjust the pH to induce precipitation.
- Collect the solid product by vacuum filtration.

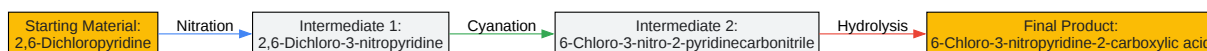
- Wash the product with cold water and dry under vacuum to obtain **6-chloro-3-nitropyridine-2-carboxylic acid**.

Diagrams



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Caption: Synthetic workflow for **6-Chloro-3-nitropyridine-2-carboxylic acid**.



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Caption: Logical relationship of the synthesis steps.

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